(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Description
This compound is a hybrid heterocyclic molecule combining a benzo[d]thiazole moiety, a piperidine ring, and a 1,5-dimethyl-1H-pyrazole group linked via a methanone bridge. The benzo[d]thiazole group is notable for its electron-deficient aromatic system, which often enhances binding affinity in drug-receptor interactions . The piperidine ring provides conformational flexibility, while the 1,5-dimethylpyrazole moiety may influence solubility and metabolic stability .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-11-15(20-21(12)2)18(23)22-9-7-13(8-10-22)17-19-14-5-3-4-6-16(14)24-17/h3-6,11,13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJLHVQZFXVCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminobenzenethiol with a suitable aldehyde.
Attachment of the piperidine ring: The benzo[d]thiazole intermediate is then reacted with 1-(2-chloroethyl)piperidine hydrochloride under basic conditions to form the desired piperidine derivative.
Formation of the pyrazole ring: The final step involves the reaction of the piperidine derivative with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid under dehydrating conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine ring’s tertiary nitrogen is a reactive site for nucleophilic substitution. In structurally similar compounds (e.g., EVT-11428495), this nitrogen participates in:
-
Amide bond formation with acyl chlorides or anhydrides under mild conditions (CHCl₃, room temperature) .
-
Alkylation reactions using halogenated electrophiles (e.g., chloroacetyl chloride), forming stable tertiary amine derivatives .
Example reaction pathway :
text(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)methanone + R-X → R-substituted piperidinyl methanone
Conditions: Inert solvent (CHCl₃/DCM), base (NaHCO₃), 10–30°C .
Pyrazole Ring Functionalization
The 1,5-dimethyl-1H-pyrazol-3-yl group undergoes regioselective modifications:
-
Oxidation : Conversion to pyrazolone derivatives via in situ oxidative aromatization (e.g., using [bmim]PF₆ and Cu(OTf)₂ catalysts) .
-
Electrophilic substitution : Halogenation or nitration at the pyrazole C4 position due to electron-donating methyl groups .
Key data for pyrazole reactivity :
| Reaction Type | Reagents/Conditions | Product Yield | Source |
|---|---|---|---|
| Oxidative aromatization | Cu(OTf)₂, [bmim]PF₆, 80°C | 82% | |
| Chloroacetylation | ClCH₂COCl, CHCl₃, RT | 100% |
Benzothiazole Participation in Cycloadditions
The benzo[d]thiazole moiety engages in 1,3-dipolar cycloadditions:
-
With diazo compounds (e.g., ethyl diazoacetate) to form pyrazole-thiazole hybrids under Zn(OTf)₂ catalysis .
-
Mechanism : Thiazole acts as a dipolarophile, reacting with diazo-derived nitrile imines .
Example :
textBenzothiazole + Ethyl diazoacetate → Pyrazole-thiazole hybrid
Conditions: Zn(OTf)₂, triethylamine, RT .
Methanone Bridge Reactivity
The central methanone group serves as a site for:
-
Grignard additions : Formation of tertiary alcohols with organomagnesium reagents.
-
Reduction : Conversion to methylene groups using reducing agents (e.g., NaBH₄/Pd-C) .
Observed stability :
Biological Activity-Driven Modifications
Structural analogs demonstrate that substitutions enhance pharmacological properties:
-
Piperidine N-alkylation : Improves metabolic stability (e.g., t-butyl groups reduce CYP450 interactions) .
-
Pyrazole C4 halogenation : Boosts anticonvulsant activity (ED₅₀ < 20 mg/kg in MES models) .
Comparative activity table :
| Derivative Structure | Bioactivity (IC₅₀/ED₅₀) | Target | Source |
|---|---|---|---|
| Piperidinyl-Cl substitution | 24.38 mg/kg (MES) | Anticonvulsant | |
| Pyrazole-Br substitution | 88.23 mg/kg (scPTZ) | Anticonvulsant |
Synthetic Challenges and Optimizations
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole-bearing compounds, which are structurally related to the target compound. For instance, several thiazole-integrated analogues have demonstrated notable anticonvulsant effects in various seizure models. These compounds were synthesized through established methods, and their structure-activity relationships (SAR) indicated that specific substitutions enhance their efficacy. Compounds similar to the target compound have shown median effective doses significantly lower than standard treatments like ethosuximide, suggesting a promising avenue for further exploration in epilepsy treatment .
Antibacterial Properties
The antibacterial activity of benzothiazole derivatives has gained attention due to their effectiveness against resistant strains of bacteria. Studies have reported that compounds with similar structural motifs to (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action often involves inhibition of bacterial gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .
Histone Demethylase Inhibition
The incorporation of pyrazole moieties into thiazole frameworks has led to the discovery of potent inhibitors of histone demethylases, which are crucial in epigenetic regulation. Compounds with similar structures have been optimized for selectivity and potency against specific demethylase subfamilies, demonstrating significant potential in cancer therapy by modulating gene expression through epigenetic pathways .
Structure-Based Drug Design
The design and optimization of compounds like this compound can benefit from structure-based approaches. Computational modeling and docking studies have been employed to predict binding affinities and optimize lead compounds for enhanced biological activity. This method allows for the identification of critical interactions between the compound and its biological targets, facilitating the development of more effective therapeutics .
Case Study 1: Anticonvulsant Efficacy
In a comparative study involving various thiazole derivatives, one compound demonstrated a median effective dose significantly lower than ethosuximide in animal models. This finding underscores the potential for developing new anticonvulsants based on the thiazole scaffold .
Case Study 2: Antibacterial Activity
A recent investigation into imidazotriazole-incorporated thiazoles revealed that certain derivatives exhibited superior antibacterial activity compared to standard treatments against Staphylococcus epidermidis. The study highlighted the importance of electron-withdrawing groups in enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. For example, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the synthesis of pro-inflammatory prostaglandins . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives (Patent EP 2024)
Structural Differences :
- Core Modification : The patent compound replaces the benzo[d]thiazole in the target molecule with a thiazole-isoxazole hybrid (5-phenyl-4,5-dihydroisoxazol-3-yl-thiazol-2-yl).
- Substituent Variation: The methanone bridge in the target compound is replaced by a simpler acetyl group.
Functional Implications :
- The isoxazole-thiazole system in the patent compound may enhance fungicidal activity due to increased electrophilicity, as seen in crop protection agents .
| Property | Target Compound | Patent Compound (EP 2024) |
|---|---|---|
| Heterocyclic Core | Benzo[d]thiazole | Thiazole-isoxazole hybrid |
| Bridge Group | Methanone | Acetyl |
| Reported Activity | Not specified | Fungicidal (crop protection) |
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010)
Structural Differences :
- Pyrazole Substitution : The target compound features a 1,5-dimethylpyrazole, whereas Chakib’s compound has a phenyl-substituted pyrazolone with an allyl group.
- Ring Saturation : The pyrazolone ring in Chakib’s compound is partially unsaturated, contrasting with the fully aromatic pyrazole in the target molecule.
Functional Implications :
- The unsaturated pyrazolone in Chakib’s compound may increase reactivity, enabling interactions with biological targets via keto-enol tautomerism .
- The phenyl and allyl substituents in Chakib’s derivative could enhance π-π stacking interactions but reduce solubility compared to the methyl groups in the target compound .
| Property | Target Compound | Chakib’s Compound (2010) |
|---|---|---|
| Pyrazole Substituents | 1,5-dimethyl | 1-phenyl, 2-allyl, 3-methyl |
| Ring Saturation | Aromatic (1H-pyrazole) | Partially unsaturated (pyrazolone) |
| Potential Bioactivity | Kinase inhibition (hypothetical) | Antimicrobial (literature focus) |
(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Chakib et al., 2010)
Structural Differences :
- Benzothiazole Modification : This compound features a dihydrobenzothiazole fused with a pyrazolone, whereas the target molecule has a discrete benzo[d]thiazole linked to piperidine.
- Conjugation : The extended conjugation in the dihydrobenzothiazole-pyrazolone system may alter electronic properties, such as absorption maxima in UV-vis spectra .
Functional Implications :
- The fused system in Chakib’s compound could stabilize charge-transfer states, relevant for photophysical applications.
Methodological Considerations
- Structural Analysis : Tools like SHELXL (–2) and Multiwfn () are critical for resolving crystallographic data and electronic properties, respectively. For example, SHELXL’s refinement capabilities enable precise determination of bond angles and torsional strain in the piperidine-benzo[d]thiazole linkage .
- Electronic Properties : Multiwfn’s wavefunction analysis could quantify the electron-withdrawing effects of the benzo[d]thiazole group, explaining its role in enhancing binding affinity .
Biological Activity
The compound (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a novel molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound's structure consists of a piperidine ring substituted with a benzo[d]thiazole moiety and a pyrazole group. This unique combination of functional groups is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. For instance, derivatives of pyrazole have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The structure-activity relationship (SAR) indicates that the presence of specific substituents can enhance cytotoxicity. The compound has been evaluated for its ability to induce apoptosis in cancer cells, with promising results suggesting it may act similarly to established chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
Compounds derived from thiazoles have been reported to exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways. The specific compound under review has shown effective minimum inhibitory concentrations (MICs) against various pathogens, indicating its potential as an antimicrobial agent .
Neuroprotective Effects
Some thiazole-containing compounds have demonstrated neuroprotective properties in preclinical models. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The compound may influence pathways involved in neurodegenerative diseases, although detailed studies are still required to confirm these effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to growth arrest.
- Induction of Apoptosis : It likely activates intrinsic apoptotic pathways, promoting programmed cell death in malignant cells.
- Antimicrobial Action : The compound could disrupt bacterial membrane integrity or inhibit critical enzymes necessary for bacterial survival.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity : A recent investigation assessed the effects of a related thiazole derivative on various cancer cell lines, revealing significant cytotoxicity with IC50 values lower than those for standard treatments .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of thiazole derivatives, reporting effective inhibition against multiple bacterial strains with MIC values comparable to conventional antibiotics .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
